

# Cross-study comparison of Ocedurenone clinical trial data (BLOCK-CKD vs. CLARION-CKD)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ocedurenone |           |
| Cat. No.:            | B12411797   | Get Quote |

# Ocedurenone Clinical Trials: A Head-to-Head Comparison of BLOCK-CKD and CLARION-CKD

An in-depth analysis of the successful Phase 2b BLOCK-CKD trial and the terminated Phase 3 CLARION-CKD trial of the non-steroidal mineralocorticoid receptor antagonist, **ocedurenone**, in patients with chronic kidney disease and uncontrolled hypertension.

This guide provides a comprehensive comparison of the clinical trial data for **ocedurenone** (formerly KBP-5074) from the BLOCK-CKD and CLARION-CKD studies. **Ocedurenone** is a novel, non-steroidal, selective mineralocorticoid receptor antagonist (MRA) developed for patients with uncontrolled hypertension and advanced chronic kidney disease (CKD).[1] While the Phase 2b BLOCK-CKD trial demonstrated promising efficacy and safety, the subsequent Phase 3 CLARION-CKD trial was terminated early due to futility. This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of **ocedurenone** in these two pivotal trials.

### **Executive Summary**

The BLOCK-CKD study, a Phase 2b trial, met its primary endpoint, showing that **ocedurenone**, at doses of 0.25 mg and 0.5 mg, led to a statistically significant reduction in systolic blood pressure (SBP) compared to placebo in patients with stage 3b/4 CKD and uncontrolled



hypertension.[2][3] The safety profile was notable for a low incidence of severe hyperkalemia, a common concern with MRAs in this patient population.[4]

In contrast, the larger Phase 3 CLARION-CKD trial was stopped prematurely after a prespecified interim analysis revealed that the trial had met the futility criteria.[5] The primary endpoint, the change in SBP from baseline to week 12, was not met. This unexpected outcome has led to a halt in the development of **ocedurenone** for this indication.

#### **Data Presentation**

**Table 1: Study Design and Protocols** 



| Feature               | BLOCK-CKD                                                                                                                                                                                                                                             | CLARION-CKD                                                                                                                                 |
|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Phase                 | Phase 2b                                                                                                                                                                                                                                              | Phase 3                                                                                                                                     |
| Official Title        | A Phase 2, Randomized, Double-Blind, Placebo- Controlled, Multi-Center Study to Assess the Efficacy, Safety, and Pharmacokinetics of KBP- 5074 in Patients with Moderate-to-Severe Chronic Kidney Disease and Uncontrolled Hypertension – (BLOCK/CKD) | Efficacy and Safety of KBP-<br>5074 in Uncontrolled<br>Hypertension and Moderate or<br>Severe Chronic Kidney<br>Disease (CKD) (Clarion-CKD) |
| ClinicalTrials.gov ID | NCT03574363                                                                                                                                                                                                                                           | NCT04968184                                                                                                                                 |
| Study Design          | Randomized, double-blind, placebo-controlled, parallelgroup, multicenter                                                                                                                                                                              | Randomized, double-blind, placebo-controlled, multicenter                                                                                   |
| Number of Patients    | 162                                                                                                                                                                                                                                                   | Over 600 enrolled (planned)                                                                                                                 |
| Treatment Arms        | - Ocedurenone 0.25 mg once<br>daily- Ocedurenone 0.5 mg<br>once daily- Placebo                                                                                                                                                                        | - Ocedurenone (dose titration planned)- Placebo                                                                                             |
| Treatment Duration    | 84 days (12 weeks)                                                                                                                                                                                                                                    | Planned 24-week double-blind<br>treatment period (stopped after<br>12 weeks)                                                                |
| Primary Endpoint      | Change in trough cuff seated<br>systolic blood pressure (SBP)<br>from baseline to day 84                                                                                                                                                              | Change in systolic blood pressure from baseline to week 12                                                                                  |
| Secondary Endpoints   | - Change in diastolic blood<br>pressure (DBP)- Change in<br>urinary albumin-to-creatinine<br>ratio (UACR)- Change in<br>serum potassium and<br>incidence of hyperkalemia-                                                                             | Not fully assessed due to early termination.                                                                                                |



Change in estimated glomerular filtration rate (eGFR) and serum creatinine

**Table 2: Patient Demographics and Baseline** 

**Characteristics (BLOCK-CKD)** 

| Characteristic                  | Value (N=162) |
|---------------------------------|---------------|
| Mean Age (years)                | 65.4          |
| Female (%)                      | 45.1          |
| Race: White (%)                 | 92.0          |
| Ethnicity: Hispanic (%)         | 21.6          |
| Mean Baseline SBP (mmHg)        | 155.3         |
| Mean Baseline DBP (mmHg)        | 87.7          |
| Stage 4 CKD (%)                 | 39.5          |
| Diabetes Mellitus (%)           | 31.5          |
| Albuminuria (UACR ≥30 mg/g) (%) | 77.2          |

Detailed patient demographics for the CLARION-CKD trial have not been publicly released.

#### **Table 3: Efficacy and Safety Outcomes**



| Outcome                                           | BLOCK-CKD                                        | CLARION-CKD                                                                                            |
|---------------------------------------------------|--------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Primary Endpoint Result                           | Met. Statistically significant reduction in SBP. | Not Met. Failed to show a significant change in SBP from baseline to week 12.                          |
| Placebo-Subtracted SBP<br>Reduction (0.5 mg dose) | -10.6 mmHg                                       | Not achieved.                                                                                          |
| Incidence of Severe<br>Hyperkalemia (≥6.0 mmol/L) | 0%                                               | Data not fully available, but no major safety concerns were highlighted as the reason for termination. |
| Study Status                                      | Completed                                        | Terminated for futility                                                                                |

## Experimental Protocols BLOCK-CKD Study Protocol

The BLOCK-CKD study was a Phase 2b, randomized, double-blind, placebo-controlled, parallel-group, multicenter trial. A total of 162 patients with stage 3b/4 CKD and uncontrolled hypertension were randomized in a 1:1:1 ratio to receive **ocedurenone** 0.25 mg, **ocedurenone** 0.5 mg, or placebo once daily for 84 days. The primary efficacy endpoint was the change from baseline in trough cuff seated SBP at day 84. Key secondary endpoints included changes in diastolic blood pressure, UACR, serum potassium levels, and eGFR.

#### **CLARION-CKD Study Protocol**

The CLARION-CKD study was a Phase 3, multicenter, double-blind, placebo-controlled, randomized trial designed to evaluate the efficacy and safety of **ocedurenone** in patients with uncontrolled hypertension and advanced CKD. The trial planned to enroll over 600 patients. The study design included a 24-week double-blind treatment period. The primary endpoint was the change in systolic blood pressure from baseline to week 12. An independent data monitoring committee conducted a prespecified interim analysis after all participants had completed 12 weeks of treatment, which led to the conclusion of futility and the subsequent termination of the trial.



Check Availability & Pricing

### Mandatory Visualization Ocedurenone Mechanism of Action

**Ocedurenone** is a non-steroidal mineralocorticoid receptor antagonist (MRA). It works by selectively blocking the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone. Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), contributes to sodium and water retention, potassium excretion, and fibrosis, all of which can lead to increased blood pressure and kidney damage. By antagonizing the mineralocorticoid receptor, **ocedurenone** aims to reduce blood pressure and exert protective effects on the kidneys and cardiovascular system.



Click to download full resolution via product page

Caption: **Ocedurenone**'s mechanism of action as a mineralocorticoid receptor antagonist.

#### **Experimental Workflow: BLOCK-CKD**





Click to download full resolution via product page

Caption: Experimental workflow of the BLOCK-CKD clinical trial.



#### **Experimental Workflow: CLARION-CKD**



Click to download full resolution via product page

Caption: Experimental workflow of the CLARION-CKD clinical trial.

#### Conclusion

The divergent outcomes of the BLOCK-CKD and CLARION-CKD trials highlight the challenges of translating promising Phase 2 results into Phase 3 success, particularly in a complex patient



population with advanced CKD and uncontrolled hypertension. While BLOCK-CKD provided a strong signal of efficacy and a favorable safety profile for **ocedurenone**, the failure of CLARION-CKD to meet its primary endpoint has unfortunately halted its development for this indication. Further post-hoc analyses of the CLARION-CKD data, if made public, will be crucial for the scientific community to understand the potential reasons for this discrepancy and to inform future drug development efforts in this high-risk patient group.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and Safety of Ocedurenone: Subgroup Analysis of the BLOCK-CKD Study PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Ocedurenone (KBP-5074) Featured at ASN Kidney Week: Ocedurenone is a Potential New Treatment Option for Patients with Uncontrolled or Resistant Hypertension and Advanced CKD BioSpace [biospace.com]
- To cite this document: BenchChem. [Cross-study comparison of Ocedurenone clinical trial data (BLOCK-CKD vs. CLARION-CKD)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411797#cross-study-comparison-of-ocedurenoneclinical-trial-data-block-ckd-vs-clarion-ckd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com